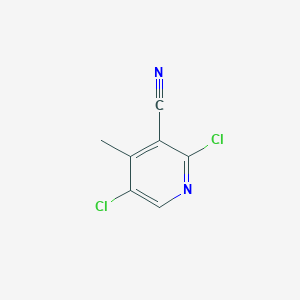
2,5-Dichloro-4-methylpyridine-3-carbonitrile
Overview
Description
2,5-Dichloro-4-methylpyridine-3-carbonitrile: is an organic compound with the molecular formula C7H4Cl2N2 . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 5th positions, a methyl group at the 4th position, and a nitrile group at the 3rd position. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Chlorination of 4-methylpyridine-3-carbonitrile: The synthesis of 2,5-dichloro-4-methylpyridine-3-carbonitrile can be achieved by chlorinating 4-methylpyridine-3-carbonitrile. This process involves the use of chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions.
-
Nitration and Subsequent Chlorination: Another method involves the nitration of 4-methylpyridine to introduce a nitrile group, followed by chlorination at the 2nd and 5th positions. This method requires careful control of reaction conditions to ensure selective chlorination.
Industrial Production Methods:
In industrial settings, the production of this compound typically involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions: 2,5-Dichloro-4-methylpyridine-3-carbonitrile can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
-
Reduction Reactions: The nitrile group in this compound can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
-
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Substitution: 2,5-disubstituted-4-methylpyridine-3-carbonitrile derivatives.
Reduction: 2,5-dichloro-4-methylpyridine-3-amine.
Oxidation: 2,5-dichloro-4-carboxypyridine-3-carbonitrile.
Scientific Research Applications
Chemistry:
2,5-Dichloro-4-methylpyridine-3-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology:
In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It is also employed in the synthesis of bioactive molecules that can be used as potential therapeutic agents.
Medicine:
The compound is investigated for its potential use in the development of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the manufacture of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2,5-Dichloro-4-methylpyridine: Similar structure but lacks the nitrile group.
2,4-Dichloro-5-methylpyridine: Similar structure but with different chlorine substitution pattern.
2,6-Dichloro-4-methylpyridine: Similar structure but with different chlorine substitution pattern.
Uniqueness:
2,5-Dichloro-4-methylpyridine-3-carbonitrile is unique due to the presence of both chlorine atoms and a nitrile group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2,5-dichloro-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-5(2-10)7(9)11-3-6(4)8/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQVIWRFKUYDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3373637.png)
![3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3373644.png)
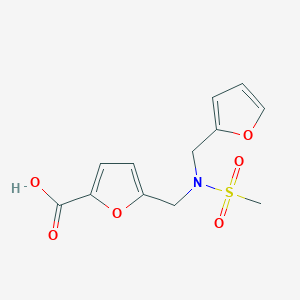
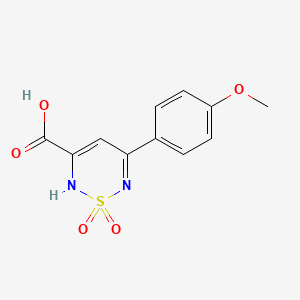
![1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3373661.png)
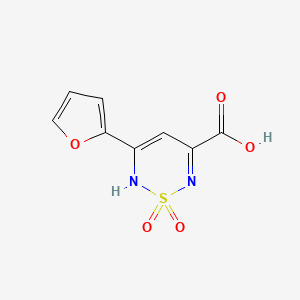


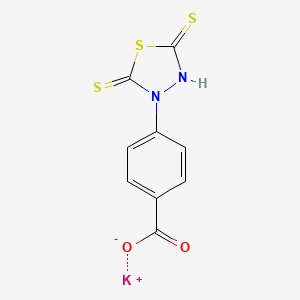
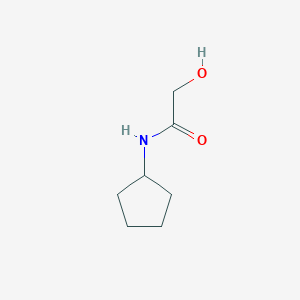

![1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid](/img/structure/B3373745.png)
